Lorcaserin
Overview
Description
Lorcaserin is a selective serotonin 2C receptor agonist primarily used for weight management in obese and overweight individuals. It was initially developed by Arena Pharmaceuticals and marketed under the brand name Belviq. This compound functions by activating serotonin receptors in the brain, which helps regulate appetite and promote satiety .
Mechanism of Action
Target of Action
Lorcaserin is a highly selective agonist for the serotonin 2C receptor (5-HT2C) . This receptor is primarily found in the brain, particularly in the arcuate nucleus of the hypothalamus , which plays a major role in regulating hunger and food intake .
Mode of Action
This compound selectively activates the 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus . This activation is believed to stimulate pro-opiomelanocortin (POMC) neurons, leading to increased alpha-melanocortin stimulating hormone release at melanocortin-4 receptors, resulting in satiety and decreased food intake .
Biochemical Pathways
The activation of the 5-HT2C receptor by this compound stimulates the release of alpha-melanocortin stimulating hormone, which in turn activates melanocortin-4 receptors . This activation is thought to promote feelings of satiety and decrease food intake, thereby contributing to weight loss .
Pharmacokinetics
This compound undergoes extensive hepatic metabolism, producing inactive compounds . The major metabolite circulating in the plasma is this compound sulfamate (M1), and the major metabolite in urine is N-carbamoyl glucuronide this compound (M5) . After oral intake, approximately 92% of the drug can be recovered in urine . The drug also has a protein binding of approximately 70% .
Result of Action
The activation of the 5-HT2C receptor by this compound leads to a decrease in food intake and promotes weight loss . In clinical trials, this compound has been shown to produce a dose-dependent weight loss over a 12-week period by promoting satiety and decreasing food consumption .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the drug is used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities . Therefore, lifestyle modifications such as diet and exercise can significantly influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Lorcaserin plays a significant role in biochemical reactions by interacting with serotonin 2C receptors (5-HT2C receptors). These receptors are G-protein-coupled receptors that, when activated by this compound, stimulate the release of alpha-melanocortin stimulating hormone. This hormone acts on melanocortin-4 receptors, leading to reduced food intake and increased satiety . This compound’s interaction with 5-HT2C receptors is highly selective, minimizing the risk of adverse effects associated with non-selective serotoninergic agents .
Cellular Effects
This compound influences various cellular processes, particularly in the hypothalamus and brainstem. It activates pro-opiomelanocortin (POMC) neurons, which play a crucial role in regulating energy balance and food intake . Additionally, this compound has been shown to inhibit glucose-stimulated insulin secretion in pancreatic beta cells by reducing cytosolic free calcium levels and cAMP generation . This effect on insulin secretion highlights this compound’s potential impact on cellular metabolism and glucose homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively activating 5-HT2C receptors in the hypothalamus. This activation leads to the stimulation of POMC neurons, resulting in the release of alpha-melanocortin stimulating hormone, which then binds to melanocortin-4 receptors . This binding reduces appetite and food intake. This compound’s mechanism also involves the inhibition of glucose-stimulated insulin secretion in pancreatic beta cells through the suppression of cAMP generation and cytosolic calcium levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that this compound can maintain its weight-reducing effects over extended periods when combined with lifestyle modifications . Long-term use has raised concerns about potential cancer risks, leading to its withdrawal from the market . The stability and degradation of this compound in laboratory settings have been well-documented, with its primary metabolites being this compound sulfamate and N-carbamoyl glucuronide this compound .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects on weight reduction and food intake. Higher doses of this compound result in more significant weight loss and reduced food consumption . At high doses, this compound has been associated with adverse effects, including potential cancer risks . The therapeutic window for this compound’s efficacy and safety is narrow, necessitating careful dosage management in clinical settings.
Metabolic Pathways
This compound undergoes extensive hepatic metabolism, producing inactive compounds. The primary metabolites are this compound sulfamate (M1) and N-carbamoyl glucuronide this compound (M5), which are excreted in urine . These metabolic pathways highlight the role of hepatic enzymes in the biotransformation of this compound and its subsequent elimination from the body.
Transport and Distribution
This compound is distributed throughout the central nervous system and cerebrospinal fluid, with approximately 70% plasma protein binding . This distribution pattern is crucial for its therapeutic effects on appetite regulation and weight management. The transport of this compound within cells involves interactions with specific transporters and binding proteins that facilitate its localization to target tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the central nervous system, where it exerts its effects on 5-HT2C receptors in the hypothalamus and brainstem . The targeting of this compound to these specific compartments is essential for its role in regulating appetite and energy balance. Post-translational modifications and targeting signals may play a role in directing this compound to its site of action within the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lorcaserin can be synthesized through multiple synthetic routes. One common method involves the reaction of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine with hydrochloric acid to form this compound hydrochloride. The reaction typically requires a solvent such as ethanol or methanol and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves a multi-step synthesis process. One efficient method includes a six-step synthesis route that yields this compound hydrochloride with a purity of 99.8% and a yield of 92.3%. This method is scalable and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Lorcaserin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom, to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Substituted this compound derivatives with different functional groups
Scientific Research Applications
Lorcaserin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Lorcaserin is unique among weight management drugs due to its high selectivity for serotonin 2C receptors, which minimizes off-target effects such as hallucinations and cardiovascular issues associated with other serotonin receptor agonists. Similar compounds include:
Phentermine: A central nervous system stimulant used for short-term weight loss.
Topiramate: An anticonvulsant that is also used for weight management.
This compound’s unique selectivity for serotonin 2C receptors makes it a valuable tool in weight management with a favorable safety profile compared to other weight loss medications .
Properties
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZERNUQAFMOF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048659 | |
Record name | Lorcaserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water solubility is greater than 400 mg/mL., White to off-white powder; solubility in water <400 mg/mL /Lorcaserin hydrochloride hemihydrate// | |
Record name | Lorcaserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04871 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lorcaserin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Although the exact mechanism is unknown, it is believed to involve the selective activation of 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus. This results in decreased food intake and satiety by promoting the release of alpha-melanocortin stimulating hormone, which acts on melanocortin-4 receptors., Lorcaserin is believed to decrease food consumption and promote satiety by selectively activating 5-HT2C receptors on anorexigenic pro-opiomelanocortin neurons located in the hypothalamus. The exact mechanism of action is not known., In this study, /the researchers/ describe the in vitro and in vivo characteristics of lorcaserin ((1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3 benzazepine), a selective, high affinity 5-HT(2C) full agonist. Lorcaserin bound to human and rat 5-HT(2C) receptors with high affinity (K(i) = 15 +/- 1 nM, 29 +/- 7 nM, respectively), and it was a full agonist for the human 5-HT(2C) receptor in a functional inositol phosphate accumulation assay, with 18- and 104-fold selectivity over 5-HT(2A) and 5-HT(2B) receptors, respectively. Lorcaserin was also highly selective for human 5-HT(2C) over other human 5-HT receptors (5-HT(1A), 5-HT(3), 5-HT(4C), 5-HT5(5A), 5-HT(6), and 5-HT(7)), in addition to a panel of 67 other G protein-coupled receptors and ion channels. Lorcaserin did not compete for binding of ligands to serotonin, dopamine, and norepinephrine transporters, and it did not alter their function in vitro. Behavioral observations indicated that unlike the 5-HT(2A) agonist (+/-)-1-(2,5-dimethoxy-4-phenyl)-2-aminopropane, lorcaserin did not induce behavioral changes indicative of functional 5-HT(2A) agonist activity. Acutely, lorcaserin reduced food intake in rats, an effect that was reversed by pretreatment with the 5-HT(2C)-selective antagonist 6-chloro-5-methyl-1-[6-(2-methylpyridin-3-yloxy)pyridin-3-yl-carbamoyl]indoline (SB242,084) but not the 5-HT(2A) antagonist (R)-(+)-alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenylethyl))-4-piperidine-methanol (MDL 100,907), demonstrating mediation by the 5-HT(2C) receptor. Chronic daily treatment with lorcaserin to rats maintained on a high fat diet produced dose-dependent reductions in food intake and body weight gain that were maintained during the 4-week study. Upon discontinuation, body weight returned to control levels. These data demonstrate lorcaserin to be a potent, selective, and efficacious agonist of the 5-HT(2C) receptor, with potential for the treatment of obesity. | |
Record name | Lorcaserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04871 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lorcaserin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
616202-92-7 | |
Record name | Lorcaserin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616202-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lorcaserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616202927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lorcaserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04871 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lorcaserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 616202-92-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LORCASERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637E494O0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lorcaserin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.